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Executive Summary
Rociletinib (formerly CO-1686) is a third-generation, oral, irreversible epidermal growth factor

receptor (EGFR) tyrosine kinase inhibitor (TKI). It was designed to selectively target both the

initial EGFR activating mutations (such as exon 19 deletions and L858R) and the T790M

resistance mutation, which is the most common mechanism of acquired resistance to first- and

second-generation EGFR TKIs in non-small cell lung cancer (NSCLC).[1][2] While showing

initial promise in clinical trials, its development was ultimately halted. This guide provides a

comprehensive technical overview of rociletinib, including its mechanism of action, preclinical

and clinical data, and the landscape of resistance that emerged during its investigation.

Introduction to EGFR-Mutated NSCLC and Acquired
Resistance
Non-small cell lung cancer is a leading cause of cancer-related mortality worldwide. A subset of

NSCLC patients, particularly those of East Asian descent, harbor activating mutations in the

EGFR gene.[1] These mutations lead to constitutive activation of the EGFR signaling pathway,

promoting uncontrolled cell proliferation and survival. First- and second-generation EGFR TKIs,

such as erlotinib, gefitinib, and afatinib, have demonstrated significant efficacy in this patient

population. However, acquired resistance inevitably develops, typically within 9-13 months.[1]

The most prevalent mechanism of this resistance, accounting for 50-60% of cases, is the
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acquisition of a secondary "gatekeeper" mutation, T790M, in exon 20 of the EGFR gene.[1]

The development of third-generation TKIs, such as rociletinib, was aimed at overcoming this

specific resistance mechanism.

Mechanism of Action of Rociletinib
Rociletinib is an irreversible inhibitor that covalently binds to the cysteine residue at position

797 (C797) within the ATP-binding pocket of the EGFR kinase domain.[3] This covalent

modification permanently inactivates the receptor, blocking downstream signaling pathways

crucial for tumor growth and survival. A key feature of rociletinib is its selectivity for mutant

forms of EGFR, including those with the T790M mutation, while having minimal activity against

wild-type (WT) EGFR.[2] This selectivity is attributed to the structural changes induced by the

T790M mutation, which rociletinib is designed to accommodate. By sparing WT EGFR,

rociletinib was anticipated to have a more favorable side-effect profile, particularly regarding the

skin and gastrointestinal toxicities commonly associated with non-selective EGFR inhibition.[4]
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Figure 1: EGFR Signaling Pathway and Rociletinib Inhibition.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 16 Tech Support

https://www.benchchem.com/product/b1139330?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1139330?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Preclinical Data
In preclinical studies, rociletinib demonstrated potent and selective activity against NSCLC cells

harboring EGFR activating mutations and the T790M resistance mutation.

Parameter EGFRL858R/T790M EGFRWT
NSCLC Cells
(mutant EGFR)

Ki (cell-free assay) 21.5 nM 303.3 nM N/A

IC50 (p-EGFR

inhibition)
N/A > 2,000 nM 62 - 187 nM

GI50 (cell growth

inhibition)
N/A N/A 7 - 32 nM

Table 1: In Vitro

Activity of Rociletinib.

[5][6]

In vivo studies using NSCLC xenograft models in mice showed that rociletinib caused dose-

dependent and significant tumor growth inhibition in models with EGFR mutations, including

those with T790M.[6]

Clinical Development and Efficacy (TIGER Trials)
The clinical development of rociletinib was primarily centered around the TIGER (Third-

generation Inhibitor of Mutant EGFR in Lung Cancer) program, which included the TIGER-X,

TIGER-2, and TIGER-3 trials.

TIGER-X (Phase I/II)
The TIGER-X trial was a Phase I/II study that evaluated the safety, tolerability, and preliminary

efficacy of rociletinib in patients with advanced EGFR-mutant NSCLC who had progressed on

prior EGFR TKI therapy.[7]
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Population Dose
Number of
Patients (n)

Objective
Response
Rate (ORR)

Disease
Control
Rate (DCR)

Median
Progressio
n-Free
Survival
(PFS)

T790M-

positive

(centrally

confirmed)

500 mg, 625

mg, 750 mg

BID

443
33.9%

(confirmed)
N/A N/A

T790M-

positive

(initial report)

500 mg BID 48 60% 90% N/A

T790M-

positive

(across all

doses)

Various 243 53% 85%

8.0 months

(for

500/625mg

doses)

T790M-

negative

500/625 mg

BID
11 36% N/A 7.5 months

Table 2:

Efficacy Data

from the

TIGER-X

Trial.[4][7][8]

[9]

TIGER-2 (Phase II)
TIGER-2 was a single-arm Phase II trial designed to evaluate rociletinib as a second-line

therapy in patients with EGFR T790M-mutated NSCLC.[8]

TIGER-3 (Phase III)
The TIGER-3 trial was a randomized Phase III study comparing rociletinib to standard

chemotherapy in patients with EGFR-mutated NSCLC who had progressed on a prior EGFR
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TKI.[7][10] Enrollment in this trial was halted when the development of rociletinib was

discontinued.[7][8]

Treatment
Arm

T790M
Status

Number of
Patients (n)

Median
Progressio
n-Free
Survival
(PFS)

Hazard
Ratio (95%
CI)

p-value

Rociletinib

(500mg &

625mg BID)

Positive 25 6.8 months
0.55 (0.28–

1.07)
0.074

Chemotherap

y
Positive 20 2.7 months

Rociletinib

(500mg &

625mg BID)

Negative 36 4.1 months
0.54 (0.32–

0.88)
0.012

Chemotherap

y
Negative 42 1.4 months

Table 3:

Progression-

Free Survival

Data from the

TIGER-3

Trial.[7][10]

Safety and Tolerability
The most common treatment-related adverse events observed with rociletinib were

hyperglycemia, diarrhea, nausea, fatigue, and decreased appetite.[4][7] Grade 3 or higher

hyperglycemia and QTc prolongation were notable toxicities.[7][10] The hyperglycemia was

attributed to a metabolite of rociletinib that inhibits the insulin-like growth factor 1 receptor (IGF-

1R) and the insulin receptor.[9]
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Mechanisms of Resistance to Rociletinib
Despite its initial efficacy in T790M-positive NSCLC, resistance to rociletinib inevitably

emerged. Studies on patient samples from the TIGER trials identified a diverse and

heterogeneous landscape of resistance mechanisms.
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Figure 2: Mechanisms of Acquired Resistance to Rociletinib.

Key mechanisms of resistance to rociletinib include:

Bypass Pathway Activation:

MET Amplification: This was the most frequently observed mechanism of resistance,

occurring in approximately 26% of cases.[5] Amplification of the MET gene leads to the

activation of an alternative signaling pathway that circumvents the EGFR blockade.

KRAS Mutations: Activating mutations in KRAS were also identified as a mechanism of

resistance.[5]

Target Modification:

EGFR C797S Mutation: The emergence of a tertiary mutation at the C797 residue, where

rociletinib forms its covalent bond, prevents the drug from binding to and inhibiting EGFR.
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Other Mechanisms:

Novel EGFR mutations (e.g., L798I), amplification of other receptor tyrosine kinases like

HER2, and histologic transformation to small cell lung cancer have also been reported.[5]

Experimental Protocols
In Vitro EGFR Kinase Inhibition Assay
This protocol outlines a general procedure for assessing the inhibitory activity of a compound

against EGFR kinase in a cell-free system.

Reagents and Materials:

Recombinant human EGFR kinase domain (wild-type and mutant forms, e.g.,

L858R/T790M).

Kinase reaction buffer (e.g., 20 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 1 mM EGTA, 5 mM β-

glycerophosphate, 5% glycerol, 0.2 mM DTT).[10]

ATP.

Peptide substrate (e.g., Y12-Sox conjugated peptide).[10]

Test compound (e.g., rociletinib) serially diluted in DMSO.

384-well microtiter plates.

Plate reader capable of measuring fluorescence or luminescence.

Procedure:

1. Prepare 10x stocks of the EGFR enzyme, ATP, and peptide substrate in the kinase

reaction buffer.

2. In a 384-well plate, pre-incubate 5 µL of the EGFR enzyme with 0.5 µL of serially diluted

test compound for 30 minutes at 27°C.[10]
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3. Initiate the kinase reaction by adding 45 µL of a pre-mixed solution containing ATP and the

peptide substrate.[10]

4. Monitor the reaction kinetics by measuring the fluorescence or luminescence signal at

regular intervals (e.g., every 71 seconds for 30-120 minutes) using a plate reader.[10]

5. Determine the initial velocity of the reaction from the linear phase of the progress curves.

6. Plot the initial velocity against the inhibitor concentration and fit the data to a suitable

model (e.g., log[Inhibitor] vs. Response, Variable Slope in GraphPad Prism) to calculate

the IC50 value.[10]

NSCLC Cell Viability (MTT) Assay
This protocol describes the use of the MTT assay to determine the effect of a compound on the

viability of NSCLC cell lines.

Reagents and Materials:

NSCLC cell lines (e.g., NCI-H1975 for L858R/T790M).

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS).

96-well cell culture plates.

Test compound (e.g., rociletinib).

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in

PBS).[3]

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS).[11]

Microplate reader.

Procedure:

1. Seed NSCLC cells into 96-well plates at a predetermined density (e.g., 5,000-10,000

cells/well) and allow them to adhere overnight.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 16 Tech Support

https://www.rsc.org/suppdata/md/c2/c2md20017a/c2md20017a.pdf
https://www.rsc.org/suppdata/md/c2/c2md20017a/c2md20017a.pdf
https://www.rsc.org/suppdata/md/c2/c2md20017a/c2md20017a.pdf
https://www.creative-diagnostics.com/the-mtt-assay-a-valuable-tool-for-measuring-cell-viability.htm
https://www.ncbi.nlm.nih.gov/books/NBK144065/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1139330?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


2. Treat the cells with serial dilutions of the test compound and incubate for a specified

period (e.g., 72 hours).

3. Add 10-20 µL of MTT solution to each well and incubate for 1-4 hours at 37°C, allowing

viable cells to reduce the MTT to formazan crystals.[11][12]

4. Carefully remove the culture medium.

5. Add 100-150 µL of the solubilization solution to each well to dissolve the formazan

crystals.[11][12]

6. Measure the absorbance at a wavelength of 570 nm (with a reference wavelength of 630

nm if desired) using a microplate reader.[11]

7. Calculate the percentage of cell viability relative to untreated control cells and determine

the GI50 (concentration for 50% growth inhibition).

Western Blot Analysis of EGFR Phosphorylation
This protocol details the detection of phosphorylated EGFR (p-EGFR) in NSCLC cells following

treatment with an inhibitor.

Reagents and Materials:

NSCLC cell lines.

Test compound.

Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

BCA protein assay kit.

SDS-PAGE gels and running buffer.

Transfer buffer and PVDF or nitrocellulose membranes.

Blocking buffer (e.g., 5% BSA in TBST).

Primary antibodies (anti-p-EGFR, anti-total EGFR, anti-Actin).
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HRP-conjugated secondary antibodies.

Enhanced chemiluminescence (ECL) substrate.

Imaging system.

Procedure:

1. Culture NSCLC cells and treat with the test compound for the desired time.

2. Lyse the cells on ice with lysis buffer containing phosphatase inhibitors.

3. Determine the protein concentration of the lysates using a BCA assay.

4. Denature the protein samples by boiling in SDS-PAGE sample buffer.

5. Separate the proteins by size using SDS-PAGE.

6. Transfer the separated proteins to a PVDF or nitrocellulose membrane.

7. Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-

specific antibody binding.

8. Incubate the membrane with the primary antibody (e.g., anti-p-EGFR) overnight at 4°C.

9. Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated

secondary antibody for 1 hour at room temperature.

10. Wash the membrane again with TBST.

11. Apply the ECL substrate and visualize the protein bands using an imaging system.

12. Strip the membrane and re-probe with antibodies against total EGFR and a loading control

(e.g., actin) for normalization.

Establishment and Treatment of NSCLC Patient-Derived
Xenografts (PDX)
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This protocol provides a general workflow for creating and utilizing PDX models for in vivo drug

efficacy studies.

Establishment:

1. Obtain fresh tumor specimens from NSCLC patients under sterile conditions and with

appropriate ethical approval.[13]

2. Implant small fragments of the tumor tissue (approx. 2-3 mm³) subcutaneously into

immunocompromised mice (e.g., NOD/SCID or NSG mice).[14]

3. Monitor the mice for tumor growth.

4. When the tumor reaches a specified size (e.g., 1000-1500 mm³), passage the xenograft to

a new cohort of mice for expansion.[14]

5. Characterize the PDX model by comparing its histology, immunohistochemistry, and

genomic profile to the original patient tumor.

Drug Efficacy Study:

1. Once the PDX model is established and expanded, implant tumor fragments into a cohort

of mice for the efficacy study.

2. When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into

treatment and control groups.

3. Administer the test compound (e.g., rociletinib) and vehicle control to the respective

groups according to the planned dosing schedule.

4. Measure tumor volume and mouse body weight regularly (e.g., twice a week).[14]

5. At the end of the study, euthanize the mice and collect the tumors for further analysis (e.g.,

pharmacodynamics, biomarker analysis).

CAPP-Seq Analysis of Circulating Tumor DNA (ctDNA)
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This protocol outlines the key steps of the Cancer Personalized Profiling by Deep Sequencing

(CAPP-Seq) method for ctDNA analysis.

Patient Plasma
Collection

Cell-Free DNA (cfDNA)
Extraction

Library Preparation
(End-repair, A-tailing,

Adapter Ligation)

Hybridization Capture
with Biotinylated Probes

(Selector)

Next-Generation
Sequencing (NGS)

Bioinformatic Analysis
(Variant Calling,
Quantification)

ctDNA Profile
(Resistance Mutations)
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Figure 3: Experimental Workflow for CAPP-Seq Analysis.

Selector Design:

1. Identify recurrently mutated genomic regions in the cancer of interest (e.g., NSCLC) by

analyzing public databases like TCGA and COSMIC.

2. Design biotinylated DNA oligonucleotide probes ("selector") that target these regions,

covering various types of mutations (SNVs, indels, rearrangements).[15]

Sample Processing and Sequencing:

1. Collect peripheral blood from patients and separate the plasma.

2. Extract cell-free DNA (cfDNA) from the plasma.

3. Prepare a sequencing library from the cfDNA, which involves end-repair, A-tailing, and

ligation of sequencing adapters.

4. Perform hybridization capture using the designed selector to enrich for the target genomic

regions.

5. Conduct deep sequencing of the captured library using a next-generation sequencing

platform.

Bioinformatic Analysis:

1. Align the sequencing reads to the human reference genome.

2. Perform variant calling to identify cancer-specific mutations.

3. Quantify the allele fractions of the identified mutations to determine the level of ctDNA.

Conclusion and Future Directions
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Rociletinib demonstrated the principle that targeting the T790M mutation could overcome

resistance to earlier-generation EGFR TKIs. However, its clinical development was ultimately

halted due to a combination of factors, including revised (lower) response rates and a

challenging side-effect profile, particularly hyperglycemia.[1][8] The investigation into rociletinib

provided valuable insights into the complexity of resistance mechanisms, highlighting the

emergence of bypass pathways like MET amplification and tertiary EGFR mutations. This

knowledge has been instrumental in the development of subsequent targeted therapies and

combination strategies for EGFR-mutant NSCLC. The methodologies employed in its study,

such as the use of ctDNA analysis for non-invasive monitoring of resistance, continue to be

refined and are now integral to the management of patients with this disease.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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